1,1-Dibromoformaldoxime

Catalog No.
S716520
CAS No.
74213-24-4
M.F
CHBr2NO
M. Wt
202.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dibromoformaldoxime

Handling bromonitrile oxide directly is impractical due to rapid furoxan dimerization; the chlorinated analog, dichloroformaldoxime, is a potent vesicant with lower cycloaddition reactivity. 1,1-Dibromoformaldoxime (CAS 74213-24-4) eliminates these barriers as a bench-stable precursor for in-situ nitrile oxide generation.

  • Safe, scalable cycloaddition to 3-bromoisoxazoles/isoxazolines-key pharmacophores.
  • Reactivity unhindered, enabling mild conditions without specialized solvents; avoids dimerization.
  • Compatible with automated flow reactors for high-throughput agrochemical discovery.

CAS Number

74213-24-4

Product Name

1,1-Dibromoformaldoxime

IUPAC Name

N-(dibromomethylidene)hydroxylamine

Molecular Formula

CHBr2NO

Molecular Weight

202.83 g/mol

InChI

InChI=1S/CHBr2NO/c2-1(3)4-5/h5H

InChI Key

AWBKQZSYNWLCMW-UHFFFAOYSA-N

SMILES

C(=NO)(Br)Br

Synonyms

Hydroxy-carbonimidic Dibromide; Dibromoformaldehyde Oxime

Canonical SMILES

C(=NO)(Br)Br

The exact mass of the compound 1,1-Dibromoformaldoxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 10 g

1,1-Dibromoformaldoxime (CAS 74213-24-4) is a critical halogenated oxime utilized as a bench-stable precursor for the in-situ generation of bromonitrile oxide [1]. In industrial and pharmaceutical synthesis, it is the premier reagent for constructing 3-bromoisoxazoles and 3-bromoisoxazolines via [3+2] cycloaddition reactions [2]. From a procurement perspective, it offers a controlled, scalable alternative to handling highly unstable nitrile oxides directly, providing a reliable pathway to halogenated heterocyclic scaffolds essential for agrochemical and drug discovery pipelines [1].

Research Fit

Bromonitrile oxide dipole generation for [3+2] cycloaddition workflows
Continuous flow synthesis compatibility with reported 94% yield under optimized conditions
Non-warfare-agent dihalo oxime suitable for regulated procurement environments

Attempting to substitute 1,1-dibromoformaldoxime with its chlorinated analog (dichloroformaldoxime) or by directly procuring bromonitrile oxide introduces severe operational bottlenecks. Direct use of bromonitrile oxide is practically impossible due to its rapid spontaneous dimerization into inactive furoxans [1]. Meanwhile, substitution with dichloroformaldoxime not only alters the final halogen functionality but also introduces extreme safety and regulatory liabilities, as the dichloro analog is classified as a potent vesicant (phosgene oxime) [2]. Furthermore, dichloroformaldoxime exhibits significantly lower reactivity in transition-metal-catalyzed cycloadditions, requiring harsher conditions or specialized coordinating solvents to match the baseline yields achieved effortlessly by the dibromo variant [1].

Substitution Risk

Dichloroformaldoxime (DCFO) is not equivalent
DCFO is classified as a warfare agent (phosgene oxime); DBFO avoids the same regulatory restrictions, but direct property parity should not be assumed.
NBS cannot replace the dipole precursor role
Common brominating agents like N-bromosuccinimide do not generate bromonitrile oxide, so [3+2] cycloaddition access may be lost.
Batch preparation yield is significantly lower
Literature batch methods report only ~46% yield; substituting a low-yield batch product for a flow-optimized lot can compromise synthetic economy.

Cycloaddition Reactivity & Yield

In the copper(I)-catalyzed synthesis of 3-halo-5-substituted isoxazoles, 1,1-dibromoformaldoxime demonstrates significantly higher inherent reactivity than its chlorinated analog, 1,1-dichloroformaldoxime. Under base-free conditions in 1,2-dichloroethane, the dibromo compound achieves a 93% yield of the target isoxazole, whereas the dichloro comparator manages only a 30% yield, necessitating a switch to highly coordinating solvents like DMF to compensate for its lower reactivity [1].

Evidence DimensionProduct yield in base-free cycloaddition
Target Compound Data93% yield
Comparator Or Baseline1,1-Dichloroformaldoxime (30% yield)
Quantified Difference63% higher absolute yield under identical base-free conditions
ConditionsCopper(I)-catalyzed reaction with terminal alkynes in 1,2-dichloroethane (DCE)

Buyers can achieve high-yielding cycloadditions under milder, base-free conditions without needing to procure and manage highly coordinating, difficult-to-remove solvents like DMF.

Flow yield enhancement
Head-to-head
94% vs 46%
Reported yield improvement supports process fit
Continuous flow, K₂HPO₄ buffer, pH 5.3

Precursor Stability & Dimerization Prevention

Direct procurement and use of bromonitrile oxide is commercially unviable due to its rapid spontaneous dimerization into inactive furoxan byproducts. 1,1-Dibromoformaldoxime serves as a bench-stable precursor that allows for the controlled, in-situ generation of the highly reactive 1,3-dipole upon treatment with a mild base or via transition-metal catalysis, ensuring maximum atom economy and preventing premature degradation during storage [1].

Evidence DimensionShelf-life and active dipole availability
Target Compound DataBench-stable solid; generates active monomeric bromonitrile oxide in-situ
Comparator Or BaselinePre-formed bromonitrile oxide (rapidly dimerizes to furoxan)
Quantified DifferenceEnables >90% yield of cycloadducts vs. near-total loss of active reagent to dimerization
ConditionsStandard storage and in-situ activation

Procuring the stable oxime precursor is the only viable method to prevent rapid degradation and dimerization of the active 1,3-dipole during shipping and storage.

Flow throughput
Cross-study
> 620 mmol h⁻¹
Documented throughput supports scale-up procurement
Multistep continuous process; batch baseline ~46% yield

Continuous Flow Scale-Up & Thermal Safety

Large-scale batch generation of 1,1-dibromoformaldoxime is hampered by severe exothermic risks, where poor temperature control can trigger autocatalytic decomposition, dropping yields to 45% at 60 °C. Transitioning to continuous flow chemistry allows precise thermal and pH control, achieving a 94% yield of the precursor safely at 30 °C and enabling immediate downstream cycloadditions with a productivity of over 620 mmol/h [1].

Evidence DimensionScale-up yield and thermal stability
Target Compound Data94% yield (Continuous flow synthesis at 30 °C, pH 5.3)
Comparator Or Baseline45% yield (Batch synthesis with temperature spike to 59.4 °C)
Quantified Difference49% absolute yield increase and elimination of autocatalytic decomposition risk
ConditionsReaction of hydroxyiminoacetic acid with bromine

For industrial procurement, adopting continuous flow parameters for this compound ensures high-throughput manufacturability while mitigating severe exothermic batch risks.

Regulatory & safety differentiation
Head-to-head
Not warfare agent vs classified warfare agent (DCFO)
Regulatory context supports substitution in restricted environments
Standard corrosive/toxic handling; no weapon convention controls

Regulatory & Safety Benefits

While all dihaloformaldoximes require stringent safety protocols, 1,1-dichloroformaldoxime is historically classified as a chemical warfare agent (phosgene oxime), presenting extreme vesicant hazards and severe regulatory procurement hurdles. 1,1-Dibromoformaldoxime, while still a hazardous reactive intermediate, avoids the extreme chemical weapons classification of its chlorinated counterpart, making it a far more viable candidate for routine industrial scale-up and laboratory procurement [1].

Evidence DimensionRegulatory classification and handling hazard
Target Compound DataStandard hazardous chemical (irritant/corrosive)
Comparator Or Baseline1,1-Dichloroformaldoxime (Phosgene oxime, chemical warfare vesicant)
Quantified DifferenceAvoidance of chemical weapons convention restrictions and extreme vesicant handling protocols
ConditionsIndustrial procurement and laboratory scale-up

Selecting the dibromo variant significantly lowers the regulatory compliance burden and facility safety requirements compared to the highly restricted chlorinated analog.

Stereoselective cycloaddition yield
Supporting
68% isolated
Reported yield supports stereoselective synthesis fit
Sugar-derived chiral alkene, NaHCO₃, EtOAc, 5 days
Cyano-hydroxylation methodology
Supporting
One-pot alkene → β-hydroxy nitrile via 3-bromo-isoxazoline
Commercially available dipole precursor confirmed by recent methodology
Tandem cycloaddition/radical ring-opening; broad alkene scope

Antimalarial & Antileishmanial Synthesis

Utilizing 1,1-dibromoformaldoxime for the precise construction of 3-bromo-isoxazoline scaffolds in the development of covalent inhibitors for parasitic targets[1].

Continuous Flow Agrochemical Manufacturing

Integration into automated flow reactors for the high-throughput, safe generation of bromonitrile oxide in herbicide and pesticide discovery pipelines [2].

Base-Free Isoxazole Production

Application in tandem synthesis where base-sensitive substrates require the higher inherent reactivity of the dibromo variant over chlorinated analogs to form 3-halo-5-substituted isoxazoles [3].

Diastereoselective Carbohydrate Functionalization

Use in the regio- and stereospecific cycloaddition with sugar-derived chiral alkenes to synthesize higher deoxysugars and nucleoside mimics [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Isoxazole and isoxazoline synthesis
Flow synthesis compatibility
Process yield and throughput consistency
Dichloroformaldoxime replacement
Non-warfare-agent classification
Regulatory compliance verification
Stereoselective heterocycle construction
Diastereoselective cycloaddition performance
Isolated yield and stereochemical outcome
Bromonitrile oxide reactivity methodology
Commercial availability as dipole precursor
Reactivity in tandem cycloaddition/radical sequences

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

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